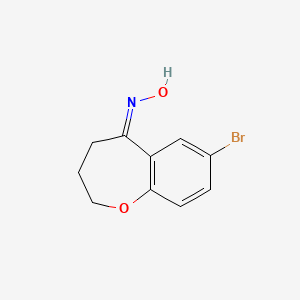

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Description

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine (CAS: 1193390-65-6) is a hydroxylamine derivative featuring a benzoxepine core—a seven-membered oxygen-containing heterocycle fused to a benzene ring. The compound incorporates a bromine substituent at the 7-position and a hydroxylamine group (-NHOH) at the 5-ylidene position.

The benzoxepine scaffold is notable for its conformational flexibility and electron-rich aromatic system, which may influence binding interactions in biological systems. The bromine atom enhances lipophilicity and may affect metabolic stability, while the hydroxylamine group introduces redox activity, a feature observed in related compounds undergoing enzymatic reduction or oxidation .

Propriétés

IUPAC Name |

(NZ)-N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZGBCSHRUMCAQ-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C(C=CC(=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N/O)/C2=C(C=CC(=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Precursor Synthesis: 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one or 5-ol

The synthetic route typically starts from the corresponding 7-bromo-substituted tetrahydrobenzoxepin derivatives such as:

- 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (ketone)

- 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (alcohol)

These precursors are synthesized via cyclization reactions involving brominated phenolic or hydroxybenzyl intermediates under controlled conditions. The bromine substituent is introduced early in the synthesis to ensure regioselectivity.

Formation of the Hydroxylamine Derivative

The key step involves the condensation of the ketone or aldehyde functional group at the 5-position of the tetrahydrobenzoxepin ring with hydroxylamine or hydroxylamine hydrochloride under mild basic conditions. The general reaction scheme is:

$$

\text{7-bromo-tetrahydrobenzoxepin-5-one} + \text{NH}_2\text{OH} \rightarrow \text{N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine}

$$

- Solvent: Ethanol or methanol

- Base: Sodium acetate or sodium bicarbonate to neutralize hydroxylamine hydrochloride

- Temperature: Room temperature to mild heating (25–50 °C)

- Reaction time: Several hours (4–24 h) depending on scale and purity requirements

This condensation forms the imine (ylidene) linkage between the nitrogen of hydroxylamine and the carbonyl carbon of the ketone, yielding the desired hydroxylamine derivative.

Purification and Isolation

Due to the sensitivity of hydroxylamine derivatives to hydrolysis and oxidation, purification is typically done by:

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)

- Chromatographic techniques (silica gel column chromatography under inert atmosphere)

- Avoidance of strong acids or bases during workup to maintain compound integrity

Data Table: Typical Reaction Parameters for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination of phenolic precursor | N-bromosuccinimide (NBS), solvent (CCl4 or DMF) | Regioselective bromination at 7-position |

| Cyclization to tetrahydrobenzoxepin | Acid or base catalyzed ring closure | Control of ring saturation |

| Oxidation to ketone (if starting from alcohol) | PCC or Dess–Martin periodinane | Mild oxidation to avoid overoxidation |

| Condensation with hydroxylamine | Hydroxylamine hydrochloride, NaHCO3, EtOH, 25–50 °C | Formation of imine (ylidene) linkage |

| Purification | Recrystallization or chromatography | Protect from moisture and oxygen |

Analysis of Preparation Methods

- The condensation reaction is the most critical step and requires careful pH control to avoid decomposition of hydroxylamine.

- The bromination step must be highly selective to avoid polybromination or substitution at undesired positions.

- The ring closure and saturation steps are optimized to maintain the benzoxepin framework without ring opening or rearrangement.

- Use of mild oxidizing agents ensures the ketone intermediate is formed without side reactions.

- Purification under inert atmosphere or with antioxidants may be necessary to prevent oxidation of the hydroxylamine moiety.

Research Findings and Literature Insights

- Hydroxylamine derivatives of benzoxepins are reported to be useful intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles and for potential biological activity screening.

- Studies indicate that the hydroxylamine group can be selectively oxidized to nitroso derivatives, expanding the compound’s utility in synthetic pathways.

- The bromine substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing diversification of the molecule.

- Stability studies show that these hydroxylamine derivatives require storage under inert atmosphere and low temperatures to prevent degradation.

Summary Table of Key Preparation Steps

| Preparation Stage | Description | Key Considerations |

|---|---|---|

| Precursor bromination | Regioselective bromination at 7-position | Use of NBS, controlled temperature |

| Cyclization to tetrahydrobenzoxepin | Formation of 7-membered oxygen heterocycle | Acid/base catalysis, ring saturation |

| Oxidation to ketone | Mild oxidation of alcohol precursor | Avoid overoxidation |

| Condensation with hydroxylamine | Formation of N-ylidene hydroxylamine derivative | pH control, mild temperature |

| Purification | Recrystallization or chromatography | Protection from moisture and oxygen |

Analyse Des Réactions Chimiques

Types of Reactions

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The bromine atom in the benzoxepin ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions such as:

- Oxidation: Can be oxidized using agents like potassium permanganate to yield oxides.

- Reduction: Reduction with sodium borohydride produces reduced derivatives.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

Research indicates that N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various microbial strains.

- Anticancer Activity: Investigations are ongoing to determine its effectiveness in inhibiting cancer cell proliferation .

Medicine

The compound is being explored for therapeutic applications:

- Drug Development: Ongoing research aims to identify its potential as a lead compound for new medications targeting specific diseases.

- Mechanism of Action: It may interact with enzymes or receptors to modulate biological pathways, potentially affecting processes like DNA replication and protein synthesis .

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for the creation of various derivatives that can serve different industrial purposes.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents could enhance efficacy.

Case Study 2: Anticancer Research

In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Mécanisme D'action

The mechanism of action of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the bromine atom may enhance the compound’s reactivity and binding affinity to specific targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound is compared to structurally related brominated heterocycles and hydroxylamine derivatives (Table 1).

Table 1. Comparative Analysis of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine and Analogues

Key Differences and Implications

Core Heterocycle: The benzoxepine core distinguishes the target compound from indolinone () and benzodithiazine derivatives ().

Substituent Effects :

- The 7-bromo substituent in the target compound contrasts with 4-bromo or 5-bromo positions in analogues. Bromine’s position influences steric and electronic effects, which may modulate receptor binding or metabolic stability .

- The hydroxylamine group (-NHOH) is redox-active, akin to N-(2-methoxyphenyl)hydroxylamine, which undergoes CYP1A-mediated reduction to o-anisidine . This suggests the target compound may similarly participate in redox cycling, though its benzoxepine core could alter enzyme specificity.

Thermal and Spectral Properties :

- Benzodithiazine derivatives () exhibit high thermal stability (mp >300°C), attributed to strong SO₂ and C=N interactions. The target compound’s melting point is unreported but may be lower due to the absence of sulfur-based stabilization .

- IR spectra of analogues show C=N stretches near 1610 cm⁻¹, a feature likely shared by the target compound. However, its hydroxylamine group may introduce additional O-H/N-H stretches (~3200–3500 cm⁻¹) .

Metabolic Behavior: N-(2-methoxyphenyl)hydroxylamine is metabolized primarily by CYP1A enzymes to o-anisidine, with minor CYP2E1 involvement . The target compound’s benzoxepine ring may redirect metabolism toward hydroxylation or ring-opening pathways, though experimental data are lacking.

Activité Biologique

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 243.10 g/mol

- CAS Number : 1261999-53-4

The compound is derived from the benzoxepin structure, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The starting material, 2,3,4,5-tetrahydro-1-benzoxepin-5-ol, undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Formation of Hydroxylamine Derivative : The brominated product is then reacted with hydroxylamine to yield the final compound.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- MCF-7 Cell Line : A derivative showed an IC50 value of 3.1 μM against the MCF-7 breast cancer cell line .

This suggests that modifications in the structure can enhance its anticancer efficacy.

Antioxidant Activity

Compounds containing hydroxylamine functionalities have been reported to possess antioxidant properties. In vitro studies demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cells . This activity is crucial for preventing cellular damage associated with cancer progression.

Antibacterial Effects

Certain derivatives of benzoxepin compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against pathogens like E. coli and S. aureus, indicating potential therapeutic applications in treating bacterial infections .

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, it may protect cells from oxidative damage.

- Interaction with Cellular Pathways : The compound's interaction with various signaling pathways could lead to altered cell cycle progression and apoptosis in cancer cells.

Case Studies and Research Findings

Q & A

Basic Question: What synthetic routes and analytical methods are recommended for synthesizing and characterizing N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine?

Methodological Answer:

Synthesis typically involves condensation reactions between hydroxylamine derivatives and brominated benzoxepin precursors. For example, N,N-bis-substituted hydroxylamines can be synthesized via one-pot reactions under basic conditions (e.g., NaHCO₃) to stabilize intermediates . Post-synthesis, characterization should combine:

- Nuclear Magnetic Resonance (NMR) : To confirm the imine (C=N) bond and bromine positioning in the benzoxepin ring.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- Infrared (IR) Spectroscopy : To identify hydroxylamine (-NH-O) and aromatic C-Br stretches .

Reference : and provide analogous protocols for hydroxylamine derivatives.

Advanced Question: How can researchers elucidate the enzymatic pathways involved in the metabolism of this compound, particularly CYP-mediated transformations?

Methodological Answer:

- Microsomal Incubations : Use hepatic microsomes from rats or rabbits with NADPH cofactors to simulate metabolic activity. Monitor metabolites via HPLC or LC-MS .

- CYP Induction Studies : Pre-treat animal models with inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to assess isoform-specific contributions. For instance, CYP1A2 and CYP2E1 are critical in oxidizing hydroxylamine derivatives to reactive intermediates like nitroso compounds .

- Inhibitor Cocktails : Employ selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic pathways .

Reference : Species-specific CYP activity differences are highlighted in and .

Advanced Question: How do species-specific metabolic differences impact the interpretation of preclinical toxicity data?

Methodological Answer:

- Comparative Microsomal Assays : Incubate the compound with microsomes from rats, rabbits, and humans. For example, rabbit microsomes may produce higher levels of o-aminophenol (a genotoxic metabolite) compared to rats .

- Cross-Species Kinetic Analysis : Calculate Vmax and Km for metabolite formation to quantify enzymatic efficiency disparities.

- Implications : Species-specific CYP expression (e.g., CYP2E1 in humans vs. rats) necessitates cautious extrapolation of bladder carcinogenicity risks .

Basic Question: What analytical precautions prevent artifactual N- or S-containing byproducts during extraction?

Methodological Answer:

- Avoid Reductive Reagents : Hydroxylamine reacts with carbonyl groups in organic matter, forming artifactual Schiff bases or thio derivatives. Replace hydroxylamine with non-reactive buffers during soil or tissue extraction .

- pH Control : Maintain neutral pH (7.4) during microsomal incubations to minimize spontaneous reactions .

- Validation Controls : Include blanks without enzymes/cofactors to identify non-biological artifacts .

Advanced Question: How can researchers resolve contradictions in metabolic data across experimental models?

Methodological Answer:

- Multi-Model Validation : Combine in vitro (microsomes), in vivo (rodent models), and computational (QSAR) approaches. For instance, if rat microsomes show negligible metabolite M1 formation compared to rabbits, validate using human hepatocytes .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic flux and identify rate-limiting steps .

Reference : discusses redox cycling contradictions between CYP isoforms.

Advanced Question: Does this compound undergo redox cycling, and how can this be experimentally confirmed?

Methodological Answer:

- Electron Paramagnetic Resonance (EPR) : Detect free radicals (e.g., nitroxide intermediates) generated during redox cycling .

- Reactive Oxygen Species (ROS) Assays : Measure H2O2 or superoxide production using fluorogenic probes (e.g., Amplex Red) .

- Inhibitor Testing : Add superoxide dismutase (SOD) or catalase to confirm ROS involvement.

Basic Question: What strategies mitigate challenges in toxicokinetic studies due to the compound’s reactivity?

Methodological Answer:

- Stabilization of Metabolites : Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to prevent degradation .

- Trapping Agents : Use glutathione (GSH) to capture electrophilic intermediates (e.g., nitroso derivatives) for LC-MS identification .

- Bile Cannulation : In vivo studies can collect metabolites directly from bile to bypass instability in systemic circulation .

Advanced Question: How can researchers optimize experimental designs to study DNA adduct formation by reactive metabolites?

Methodological Answer:

- ³²P-Postlabeling : Detect DNA adducts at sub-picomole sensitivity after incubating the compound with bladder epithelial cells .

- Mass Spectrometric Imaging (MSI) : Localize adducts in target tissues (e.g., bladder) with spatial resolution .

- Competitive Inhibition : Co-incubate with o-anisidine (a known carcinogen) to assess shared metabolic activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.